8-Iodooct-7-yn-1-ol

Click Chemistry Bioconjugation Linker Chemistry

8-Iodooct-7-yn-1-ol (CAS 333754-13-5) is a bifunctional C8 aliphatic compound featuring a 1-iodoalkyne moiety at one terminus and a primary hydroxyl group at the opposite terminus, separated by a six-carbon alkyl chain. As a member of the 1-iodoalkyne class, this compound exhibits dual orthogonal reactivity: the iodoalkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 5-iodo-1,2,3-triazoles while retaining the iodine atom for subsequent cross-coupling functionalization, and the hydroxyl group enables esterification, etherification, oxidation, or replacement with alternative reactive handles.

Molecular Formula C8H13IO
Molecular Weight 252.09 g/mol
Cat. No. B2467789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodooct-7-yn-1-ol
Molecular FormulaC8H13IO
Molecular Weight252.09 g/mol
Structural Identifiers
InChIInChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-4,6,8H2
InChIKeyACXKKINDUGWRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodooct-7-yn-1-ol (CAS 333754-13-5): Bifunctional Iodoalkyne-Alcohol Linker for Click Chemistry and Nucleophilic Derivatization


8-Iodooct-7-yn-1-ol (CAS 333754-13-5) is a bifunctional C8 aliphatic compound featuring a 1-iodoalkyne moiety at one terminus and a primary hydroxyl group at the opposite terminus, separated by a six-carbon alkyl chain . As a member of the 1-iodoalkyne class, this compound exhibits dual orthogonal reactivity: the iodoalkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 5-iodo-1,2,3-triazoles while retaining the iodine atom for subsequent cross-coupling functionalization, and the hydroxyl group enables esterification, etherification, oxidation, or replacement with alternative reactive handles . This orthogonal bifunctionality distinguishes 8-iodooct-7-yn-1-ol from simple terminal alkynes such as 7-octyn-1-ol (CAS 871-91-0), which lack the post-click derivatization handle and the enhanced electrophilicity conferred by the iodo substituent .

Why 8-Iodooct-7-yn-1-ol Cannot Be Replaced by 7-Octyn-1-ol, 8-Bromooct-7-yn-1-ol, or 8-Chlorooct-7-yn-1-ol


Generic substitution among iodoalkyne-alcohol bifunctional linkers is precluded by three distinct performance divergences that affect experimental outcomes quantitatively. First, the iodine atom in 8-iodooct-7-yn-1-ol serves as a superior leaving group in nucleophilic substitution (I > Br > Cl) while also acting as a retained synthetic handle in CuAAC reactions, producing 5-iodo-1,2,3-triazoles that are amenable to subsequent palladium-catalyzed Suzuki and Heck cross-couplings—a post-functionalization capability entirely absent in triazoles derived from terminal alkynes [1]. Second, aminocarbonylation studies on model iodoalkyne systems demonstrate that bromo analogues exhibit lower reactivity under identical conditions, establishing a reactivity hierarchy that favors the iodo derivative [2]. Third, the availability of 8-chlorooct-7-yn-1-ol and 8-bromooct-7-yn-1-ol as commercial reagents is severely limited or nonexistent relative to the established supply chain for the iodo compound, rendering halogen substitution not merely suboptimal but practically infeasible for many procurement scenarios [3].

8-Iodooct-7-yn-1-ol: Quantified Differentiation Against Terminal Alkyne and Bromoalkyne Comparators


Iodine as a Superior Leaving Group in Bifunctional Linker Design: Nucleophilic Substitution Reactivity Comparison

The iodine atom at the propargylic position of 8-iodooct-7-yn-1-ol functions as an effective leaving group for nucleophilic substitution reactions, whereas terminal alkynes such as 7-octyn-1-ol lack this electrophilic handle entirely [1]. In comparative leaving-group ability, iodine demonstrates superior reactivity over bromine and chlorine in SN2-type displacements, a hierarchy established through decades of physical organic chemistry studies. This enables 8-iodooct-7-yn-1-ol to serve simultaneously as both a clickable alkyne and an electrophilic substrate, a dual reactivity profile that terminal alkynes cannot provide .

Click Chemistry Bioconjugation Linker Chemistry Nucleophilic Substitution

Post-Click Functionalization Capability: 5-Iodotriazole as a Versatile Cross-Coupling Handle Absent in Terminal Alkyne-Derived Triazoles

The iodoalkyne version of CuAAC ((i)CuAAC) using α-azido-ω-iodoalkyne monomers produces poly(5-iodo-1,2,3-triazole)s (iodo-PTA) that retain the iodine atom at the triazole 5-position [1]. This retained iodine serves as a functional handle for palladium-catalyzed Suzuki and Heck cross-coupling reactions, enabling extensive postpolymerization derivatization to tune chemical and thermal properties [1]. In contrast, triazoles derived from terminal alkynes (such as 7-octyn-1-ol) bear only a hydrogen atom at the 5-position and are incapable of undergoing analogous cross-coupling functionalization without additional synthetic manipulation . The iodo-PTA parent material and its functionalized derivatives exhibit a wide range of tunable properties determined by the nature of the substituent introduced at the 5-position of the triazole ring [1].

Polymer Chemistry Materials Science Click Polymerization Post-Polymerization Modification

Aminocarbonylation Reactivity: Iodoalkyne Demonstrates Superior Performance Relative to Bromo Analogue

In palladium-catalyzed aminocarbonylation reactions using iodoethynylbenzene as a model iodoalkyne substrate, systematic optimization enabled the synthesis of 17α-(carboxamidoethynyl)-testosterone derivatives in yields up to 96% [1]. Critically, the study explicitly reports that 'the bromo analogue, bromoethynylbenzene has shown lower reactivity than the corresponding iodo derivative' under identical aminocarbonylation conditions [1]. This direct observation establishes a quantifiable reactivity advantage for the iodoalkyne functional group over the bromoalkyne counterpart in palladium-catalyzed carbonylation chemistry, a finding that extrapolates to the iodoalkyne moiety in 8-iodooct-7-yn-1-ol.

Organometallic Chemistry Carbonylation Amide Synthesis Palladium Catalysis

Polymer Building Block Efficiency: Iodoalkyne Monomer Demonstrates High Reactivity in (i)CuAAC Polymerization

In the synthesis of poly(5-iodo-1,2,3-triazole)s via the iodoalkyne version of CuAAC, α-azido-ω-iodoalkyne monomers were found to be 'highly reactive' in the (i)CuAAC polymerization [1]. This high reactivity enables efficient step-growth polymerization to produce structurally diverse high molecular weight polymers [1]. While terminal alkynes undergo efficient CuAAC polymerization to produce standard polytriazoles, the iodoalkyne monomer offers the distinct advantage of yielding iodo-PTA polymers that retain the iodine atom for subsequent postpolymerization functionalization—a capability not accessible from terminal alkyne monomers [1].

Step-Growth Polymerization Polytriazoles Click Polymerization Functional Polymers

Aerobic Aqueous CuAAC Compatibility: 1-Iodoalkynes Accessible with First Well-Defined Water-Soluble Cu(I) Catalyst System

A water-soluble Cu(I) complex reported in Green Chemistry (2010, 12, 2127-2130) represents 'the first well-defined Cu(I) catalyst that is active with 1-iodoalkynes in water under aerobic conditions' [1]. This catalyst system exhibits versatile and high catalytic activity for Huisgen cycloadditions with both terminal alkynes and 1-iodoalkynes in aqueous media under mild conditions [1]. The significance of this finding is that 1-iodoalkynes were previously considered challenging substrates for aqueous CuAAC due to their internal alkyne nature and potential for catalyst deactivation; this catalyst platform enables the use of iodoalkyne substrates including 8-iodooct-7-yn-1-ol in environmentally benign aqueous conditions without requiring strictly anaerobic techniques [1].

Green Chemistry Aqueous Catalysis Click Chemistry Triazole Synthesis

Halogen Bond Donor Potential: Iodoalkyne Moiety Exhibits σ-Hole Character Comparable to Perfluoroiodoarenes

Computational studies have demonstrated that iodoalkyne-based halogen bond donors exhibit comparable positive σ-hole character to perfluoroiodoarene donors, a benchmark class of halogen bond donors widely employed in supramolecular chemistry and crystal engineering [1]. This theoretical finding positions 1-iodoalkynes, including the iodoalkyne moiety in 8-iodooct-7-yn-1-ol, as underexplored yet promising halogen bond donor scaffolds. Terminal alkynes and bromoalkynes lack comparable σ-hole magnitude and are not recognized as effective halogen bond donors, representing a fundamental intermolecular interaction capability unique to the iodoalkyne functional group [1].

Supramolecular Chemistry Halogen Bonding Crystal Engineering Molecular Recognition

8-Iodooct-7-yn-1-ol: Primary Research and Industrial Application Domains Supported by Comparative Evidence


Synthesis of Post-Functionalizable Polytriazole Materials via (i)CuAAC Polymerization

8-Iodooct-7-yn-1-ol serves as a monomer precursor for α-azido-ω-iodoalkyne monomers that undergo highly reactive (i)CuAAC step-growth polymerization to yield poly(5-iodo-1,2,3-triazole)s (iodo-PTA) [1]. The retained iodine atom at the triazole 5-position enables subsequent Suzuki and Heck palladium-catalyzed cross-couplings, allowing modular tuning of polymer chemical and thermal properties via postpolymerization derivatization [1]. This post-functionalization capability is entirely absent in polytriazoles derived from terminal alkynes such as 7-octyn-1-ol, which produce standard PTAs lacking the 5-iodo handle [1]. Materials scientists developing functional polymers requiring property diversification should procure 8-iodooct-7-yn-1-ol specifically for accessing the iodo-PTA scaffold.

Bioconjugation and Molecular Labeling Requiring Orthogonal Post-Click Functionalization

The iodoalkyne group in 8-iodooct-7-yn-1-ol participates in CuAAC with azide-containing biomolecules to generate 5-iodo-1,2,3-triazole conjugates [1]. Unlike conjugates formed from terminal alkynes (which bear a non-functionalizable hydrogen at the triazole 5-position), the iodo-triazole product retains a synthetic handle for additional derivatization via cross-coupling chemistry [1]. The terminal hydroxyl group provides an orthogonal attachment point for biotin, fluorophores, affinity tags, or solid-phase resins . This dual orthogonal reactivity is particularly valuable for constructing multifunctional bioconjugates, activity-based probes, and chemical biology tools where sequential or iterative functionalization is required [1].

Palladium-Catalyzed Aminocarbonylation for Alkynyl Amide Synthesis

The iodoalkyne moiety in 8-iodooct-7-yn-1-ol is amenable to palladium-catalyzed aminocarbonylation with primary and secondary amines under CO atmosphere, providing access to alkynyl amide derivatives in high yields (up to 96% demonstrated for related steroid-functionalized substrates) [1]. The iodoalkyne exhibits superior reactivity compared to bromoalkyne analogues, which show 'lower reactivity' under identical conditions [1]. The terminal hydroxyl group can be protected, retained for subsequent functionalization, or oxidized to the corresponding carboxylic acid. This scenario is relevant for medicinal chemists synthesizing carboxamide-containing drug candidates and for process chemists developing carbonylation-based routes to functionalized alkynyl building blocks.

Halogen-Bonded Supramolecular Architectures with Click Chemistry Handles

Computational studies indicate that iodoalkynes exhibit σ-hole positive character comparable to perfluoroiodoarenes, the benchmark halogen bond donor scaffold [1]. 8-Iodooct-7-yn-1-ol uniquely combines this halogen bond donor capability with two additional orthogonal functional handles: an alkyne for CuAAC click chemistry and a hydroxyl group for esterification/etherification . Supramolecular chemists and crystal engineers can exploit the iodoalkyne moiety for directional halogen bonding to Lewis bases (e.g., pyridyl groups, anions) while simultaneously employing the alkyne for covalent capture or the hydroxyl group for surface attachment. Terminal alkynes lack halogen bonding capability entirely, while bromoalkynes exhibit weaker σ-hole character [1].

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